

LP-261: A Technical Whitepaper on a Novel Tubulin-Targeting Agent

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Compound of Interest

Compound Name: Anticancer agent 261

Cat. No.: B15551382

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Abstract

LP-261, scientifically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a potent, orally bioavailable small molecule that functions as an antimitotic and antiangiogenic agent. It exerts its anticancer effects by inhibiting tubulin polymerization through competitive binding at the colchicine site on β -tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental data related to LP-261.

Chemical Structure and Physicochemical Properties

LP-261 is a 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogue. Its detailed chemical structure is presented below.

Chemical Structure of LP-261[1]

Image Credit: Gardner et al.

A summary of the known physicochemical properties of LP-261 is provided in the table below.

| Property | Value | Reference |
|-------------------|--|-------------------------|
| IUPAC Name | N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide | [2][3] |
| Molecular Formula | C ₂₄ H ₂₁ N ₃ O ₄ S | Inferred from structure |
| Molecular Weight | 447.51 g/mol | Inferred from structure |
| Melting Point | Not explicitly reported | |
| Solubility | Not explicitly reported; DMSO is a common solvent for in vitro studies. | [4][5] |

Synthesis of LP-261

The synthesis of LP-261 and its analogues is achieved through a flexible synthetic route that utilizes a functionalized dibromobenzene intermediate.[2][3] The key steps involve sequential Suzuki coupling and Buchwald-Hartwig amination reactions to introduce the 1,3,5-trisubstituted phenyl core. The 1H-indol-4-yl moiety has been identified as a critical feature for the compound's potent activity.[2][3]

Detailed Synthesis Protocol (Hypothetical)

Based on the described synthetic strategy, a plausible multi-step synthesis protocol is outlined below. Note: This is a representative protocol and may not reflect the exact conditions used in the original synthesis.

- **Step 1: Suzuki Coupling.** A suitably protected 4-bromo-1H-indole is coupled with a boronic acid derivative of the central phenyl ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
- **Step 2: Buchwald-Hartwig Amination.** The resulting intermediate is then subjected to a Buchwald-Hartwig amination with methanesulfonamide using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane).

- **Step 3: Acylation.** The final step involves the acylation of the amino group with 2-methoxyisonicotinoyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
- **Purification.** The final product, LP-261, is purified using standard techniques such as column chromatography and recrystallization.

Mechanism of Action

LP-261's primary mechanism of action is the inhibition of tubulin polymerization.^{[2][3]}

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.

Binding to the Colchicine Site

LP-261 competitively binds to the colchicine site on β -tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.

Downstream Signaling and G2/M Arrest

The inhibition of tubulin polymerization by LP-261 triggers a signaling cascade that culminates in G2/M cell cycle arrest and subsequent apoptosis.^{[6][7]} Key events in this pathway include:

- **Activation of the Spindle Assembly Checkpoint (SAC):** Disrupted microtubule-kinetochore attachments activate the SAC, which inhibits the anaphase-promoting complex/cyclosome (APC/C).
- **Inhibition of APC/C:** This leads to the accumulation of cyclin B1.
- **Sustained CDK1 Activity:** The high levels of cyclin B1 maintain the activity of cyclin-dependent kinase 1 (CDK1), which is a key regulator of the G2/M transition.
- **Cell Cycle Arrest:** The sustained CDK1 activity prevents the cell from proceeding into anaphase, resulting in G2/M arrest.
- **Induction of Apoptosis:** Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.



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Signaling pathway of LP-261 leading to G2/M arrest and apoptosis.

Experimental Data

In Vitro Activity

| Assay | Cell Line/System | Result | Reference |
|------------------------|----------------------------|--|----------------|
| NCI60 Screen | 60 human cancer cell lines | Mean GI50: ~100 nM | Gardner et al. |
| Tubulin Polymerization | Purified tubulin | EC50: 3.2 μ M | MedChemExpress |
| Cell Viability (IC50) | MCF-7 (Breast) | 0.01 μ M | MedChemExpress |
| H522 (Lung) | 0.01 μ M | MedChemExpress | |
| Jurkat (Leukemia) | 0.02 μ M | MedChemExpress | |
| SW-620 (Colon) | 0.05 μ M | MedChemExpress | |
| BXPC-3 (Pancreatic) | 0.05 μ M | MedChemExpress | |
| PC3 (Prostate) | 0.07 μ M | MedChemExpress | |
| HUVEC Proliferation | HUVEC | Inhibition at nanomolar concentrations | Gardner et al. |
| Rat Aortic Ring Assay | Rat aorta explants | >50% growth inhibition at 50 nM | Gardner et al. |

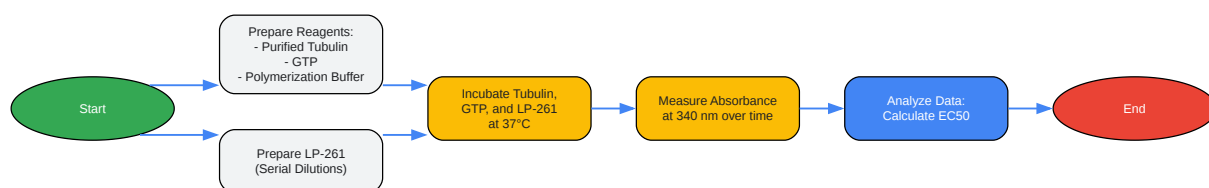
In Vivo Activity

| Xenograft Model | Dosing Schedule | Outcome | Reference |
|-----------------|--|---|----------------|
| PC3 (Prostate) | 100 mg/kg, p.o., BID, 3 days/week | Complete inhibition of tumor growth | Gardner et al. |
| SW620 (Colon) | 50 mg/kg, p.o., BID, daily | Significant inhibition of tumor growth, comparable to paclitaxel | Gardner et al. |
| SW620 (Colon) | 12.5 mg/kg, p.o., daily, 5 days/week + Bevacizumab | Improved tumor inhibition compared to single agents | Gardner et al. |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.



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Workflow for the in vitro tubulin polymerization assay.

Protocol:

- Purified tubulin is reconstituted in a polymerization buffer containing GTP.
- Serial dilutions of LP-261 are prepared.

- The tubulin solution is mixed with the test compound or vehicle control in a microplate.
- The plate is incubated at 37°C to initiate polymerization.
- The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
- The EC50 value is calculated from the dose-response curve.

Rat Aortic Ring Assay

This ex vivo assay assesses the antiangiogenic potential of a compound by measuring its effect on microvessel sprouting from rat aortic explants.

Protocol:

- Thoracic aortas are excised from rats and cut into 1-2 mm rings.
- The aortic rings are embedded in a collagen gel matrix in a multi-well plate.
- The rings are cultured in endothelial cell growth medium supplemented with various concentrations of LP-261 or vehicle control.
- After a defined incubation period (typically 7-10 days), the extent of microvessel outgrowth is quantified by microscopy.
- The number and length of microvessels are measured and compared between treated and control groups.

HUVEC Proliferation Assay

This in vitro assay determines the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

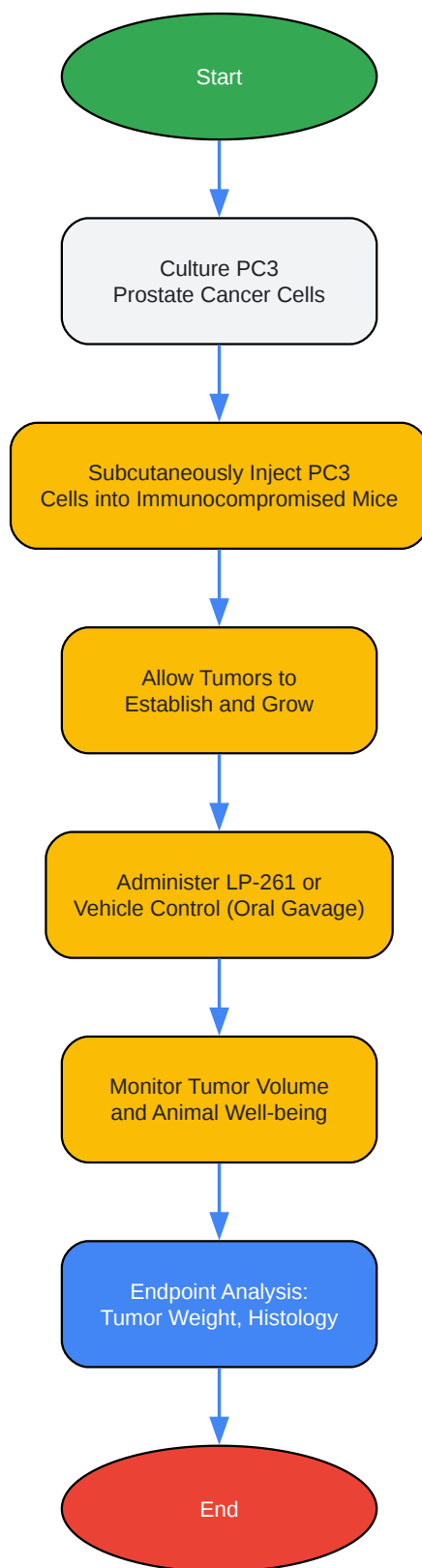
Protocol:

- HUVECs are seeded in a 96-well plate and allowed to adhere.
- The cells are then treated with various concentrations of LP-261 or vehicle control.

- After an incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or MTS assay, which measures metabolic activity.
- The absorbance is read using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the control.

PC3 Xenograft Model

This in vivo model evaluates the antitumor efficacy of a compound in a living organism.



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Workflow for the PC3 prostate cancer xenograft model.

Protocol:

- PC3 human prostate cancer cells are cultured in vitro.
- A suspension of PC3 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumors are allowed to grow to a palpable size.
- The mice are then randomized into treatment and control groups.
- LP-261 is administered orally (gavage) according to a specific dosing schedule. The control group receives the vehicle.
- Tumor volume is measured regularly with calipers.
- At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).

Conclusion

LP-261 is a promising novel anticancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its potent in vitro and in vivo activity against a range of cancer cell lines, coupled with its oral bioavailability, makes it a strong candidate for further clinical development. The detailed experimental protocols and understanding of its signaling pathway provide a solid foundation for future research and optimization of this compound as a potential therapeutic for various malignancies.

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